molecular formula C25H25N5O7 B2907261 1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate CAS No. 1351614-27-1

1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate

Cat. No. B2907261
CAS RN: 1351614-27-1
M. Wt: 507.503
InChI Key: KSPYLVNCDJIYTQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzimidazole, piperazine, and pyrrolidinedione. Benzimidazole is a type of organic compound that is a heterocycle formed from benzene and imidazole . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Pyrrolidinedione, also known as a succinimide, is a cyclic compound that contains two carbonyl groups .


Molecular Structure Analysis

The benzimidazole portion of the molecule is aromatic and planar. The piperazine ring is flexible and can adopt a chair or boat conformation. The pyrrolidinedione portion of the molecule is also planar .


Chemical Reactions Analysis

Benzimidazoles can act as ligands in coordination chemistry . Piperazines can act as bases and are often used in the synthesis of polymers . Pyrrolidinediones can undergo hydrolysis to form the corresponding dicarboxylic acids .

Scientific Research Applications

The compound you’ve mentioned, known as “1-(4-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}phenyl)pyrrolidine-2,5-dione; oxalic acid”, is a complex molecule that may have several scientific research applications based on its structural components. Below are potential applications inferred from the general uses of benzimidazole derivatives and related compounds:

Antiviral Research

Benzimidazole derivatives have been reported to exhibit antiviral properties against various virus strains such as HIV, HCV, HCMV, and HSV-1. The compound could potentially be explored for its efficacy against these or other viruses .

Antioxidant Potential

Compounds containing imidazole rings have shown good scavenging potential in antioxidant assays. This suggests that the compound could be studied for its antioxidant properties and potential therapeutic applications .

Antibacterial Activity

Some benzimidazole compounds have demonstrated potent antibacterial activity against tested microorganisms. Research into the antibacterial potential of this specific compound could be valuable .

Chemical Synthesis

Benzimidazole and its derivatives are key components in the synthesis of more complex molecules, which can have a wide range of applications in pharmaceuticals and other chemical industries .

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity of the compound.

Biochemical Pathways

Given the wide range of biological activities of imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected, leading to various downstream effects.

Result of Action

Given the broad range of biological activities of imidazole derivatives , the results of the compound’s action could vary widely depending on the specific biological activity and the target it interacts with.

properties

IUPAC Name

1-[4-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3.C2H2O4/c29-21-9-10-22(30)28(21)17-7-5-16(6-8-17)23(31)27-13-11-26(12-14-27)15-20-24-18-3-1-2-4-19(18)25-20;3-1(4)2(5)6/h1-8H,9-15H2,(H,24,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPYLVNCDJIYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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